2-Bromoquinazoline
Overview
Description
2-Bromoquinazoline is a heterocyclic organic compound consisting of a quinazoline ring with a bromine atom at the 2-position . It has a molecular weight of 209.05 .
Synthesis Analysis
Quinazoline derivatives have been synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for 2-Bromoquinazoline is not mentioned in the search results.
Molecular Structure Analysis
The molecular formula of 2-Bromoquinazoline is C8H5BrN2 . The InChI Code is 1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H .
Physical And Chemical Properties Analysis
2-Bromoquinazoline is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Analgesic Activity
2-Bromoquinazoline derivatives have been studied for their potential analgesic properties. Research indicates that certain substituted quinazolinones exhibit significant analgesic activity, which could be beneficial in developing new pain relief medications .
Antiproliferative Action
Quinazoline derivatives, including those with bromo groups, have shown antiproliferative effects against various cancer cell lines such as Caco-2 (colorectal cancer), C3A (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. This suggests a potential application in cancer therapy research .
Synthesis and Bioactivities
The synthesis of quinazoline derivatives, including 2-Bromoquinazoline, is a field of interest due to their significant biological activities. These compounds are being actively researched for their various bioactivities, which could lead to new therapeutic agents .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromoquinazoline is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring . Quinazoline derivatives have been linked with various biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . .
Mode of Action
Quinazoline derivatives have been studied for their interaction with biological targets . These studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Biochemical Pathways
Quinazoline derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These studies have noted that altered pharmacokinetics and pharmacodynamics of drugs used in combination may be due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
properties
IUPAC Name |
2-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQSBSGAHYOIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1316275-31-6 | |
Record name | 2-bromoquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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